molecular formula C18H20N2O5S B2707351 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one CAS No. 2195954-35-7

5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one

Katalognummer B2707351
CAS-Nummer: 2195954-35-7
Molekulargewicht: 376.43
InChI-Schlüssel: QMAGLWCQULWOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one, commonly known as EAI045, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EAI045 is a potent inhibitor of epidermal growth factor receptor (EGFR) mutations, which are commonly found in non-small cell lung cancer (NSCLC) patients. In

Wirkmechanismus

EAI045 works by binding to the ATP-binding pocket of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one, thereby inhibiting its kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are important for cell proliferation and survival. EAI045 has been shown to be highly selective for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, with minimal activity against wild-type 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one.
Biochemical and Physiological Effects
EAI045 has shown promising results in preclinical studies, with significant tumor growth inhibition in NSCLC models. In addition to its anti-tumor effects, EAI045 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. EAI045 has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of EAI045 is its high potency and selectivity for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, which makes it a valuable tool for studying the role of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in cancer. However, one limitation of EAI045 is its complex synthesis method, which may limit its availability for widespread use in research laboratories.

Zukünftige Richtungen

For EAI045 include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties for clinical use. In addition, EAI045 may be used in combination with other targeted therapies or immunotherapies to improve its efficacy in NSCLC and other cancer types. Further studies are also needed to investigate the potential of EAI045 in inhibiting 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, EAI045 is a promising small-molecule inhibitor with potential therapeutic applications in NSCLC and other cancer types. Its high potency and selectivity for 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations make it a valuable tool for studying the role of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in cancer. Further studies are needed to optimize its pharmacokinetic properties and investigate its potential in other diseases.

Synthesemethoden

The synthesis of EAI045 was first reported in 2016 by researchers at the University of Texas Southwestern Medical Center. The synthesis involves a series of chemical reactions, including the formation of an azetidine ring and the coupling of a pyridine ring. The final product is obtained through a purification process using column chromatography. The synthesis of EAI045 is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

EAI045 has been extensively studied for its potential therapeutic applications in NSCLC. Studies have shown that EAI045 is a potent inhibitor of 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations, including the T790M mutation, which is a common resistance mechanism to current 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one inhibitors. EAI045 has also shown promising results in inhibiting other receptor tyrosine kinases, such as HER2 and MET, which are also implicated in NSCLC. In addition to NSCLC, EAI045 has shown potential in inhibiting 5-(3-(ethylsulfonyl)azetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one mutations in other cancer types, such as colon and breast cancer.

Eigenschaften

IUPAC Name

5-(3-ethylsulfonylazetidine-1-carbonyl)-4-methoxy-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-3-26(23,24)14-10-19(11-14)18(22)15-12-20(13-7-5-4-6-8-13)17(21)9-16(15)25-2/h4-9,12,14H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAGLWCQULWOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.